molecular formula C17H13N B15170215 11H-Benzo[a]fluoren-3-amine CAS No. 646058-59-5

11H-Benzo[a]fluoren-3-amine

Cat. No.: B15170215
CAS No.: 646058-59-5
M. Wt: 231.29 g/mol
InChI Key: LXECXNUPOQWZJF-UHFFFAOYSA-N
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Description

11H-Benzo[a]fluoren-3-amine is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H13N It is a derivative of 11H-benzo[a]fluorene, where an amine group is attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Benzo[a]fluoren-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with 11H-benzo[a]fluorene.

    Nitration: The compound undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large quantities of 11H-benzo[a]fluorene are nitrated using concentrated nitric acid and sulfuric acid.

    Catalytic Reduction: The nitro compound is reduced using hydrogen gas in the presence of a suitable catalyst, ensuring high yield and purity of the amine product.

Chemical Reactions Analysis

Types of Reactions

11H-Benzo[a]fluoren-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

11H-Benzo[a]fluoren-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its structural similarity to known carcinogens.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 11H-Benzo[a]fluoren-3-amine involves its interaction with molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound’s polycyclic aromatic structure allows it to intercalate into DNA, potentially causing mutations and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    11H-Benzo[a]fluorene: The parent compound without the amine group.

    Benzo[c]fluorene: A structural isomer with different ring fusion.

    Chrysofluorene: Another polycyclic aromatic hydrocarbon with a similar structure.

Uniqueness

11H-Benzo[a]fluoren-3-amine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological activity compared to its parent compound and other similar PAHs

Properties

CAS No.

646058-59-5

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

11H-benzo[a]fluoren-3-amine

InChI

InChI=1S/C17H13N/c18-13-6-8-15-12(9-13)5-7-16-14-4-2-1-3-11(14)10-17(15)16/h1-9H,10,18H2

InChI Key

LXECXNUPOQWZJF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C4=C(C=C3)C=C(C=C4)N

Origin of Product

United States

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